2-溴-7-甲基苯并噻唑

描述

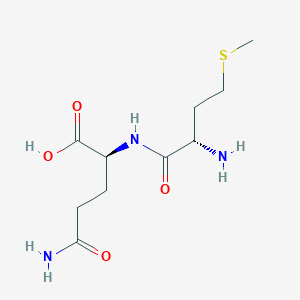

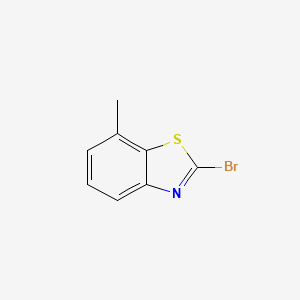

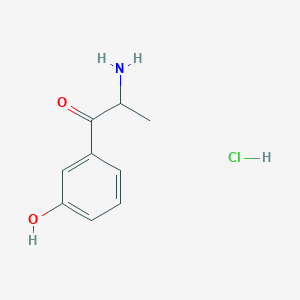

2-Bromo-7-methylbenzothiazole is a chemical compound with a molecular formula of C8H6BrNS. It is a member of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Bromo-7-methylbenzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient and mild protocol has also been developed for the synthesis of 2-substituted benzothiazole under solvent- and metal-free conditions using CBr4 as the catalyst .Molecular Structure Analysis

The molecular structure of 2-Bromo-7-methylbenzothiazole can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-7-methylbenzothiazole can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-7-methylbenzothiazole can be analyzed using various techniques. Its molecular weight is 228.11 g/mol. More detailed properties can be obtained from its Material Safety Data Sheet .科学研究应用

合成和抗肿瘤活性

研究人员已经开发出各种苯并噻唑衍生物,包括具有溴和甲基的衍生物,以探索其抗肿瘤活性。例如,一项研究描述了含有甲基和溴基的 2-氨基噻唑子库的合成,该子库对人肺癌和神经胶质瘤细胞系显示出有效的抗肿瘤活性。这项研究强调了这些衍生物的结构-活性关系,突出了这些化合物在开发新的癌症治疗方法中的潜力(Li et al., 2016).

抗菌和抗氧化特性

2-溴-7-甲基苯并噻唑衍生物的抗菌和抗氧化特性也已得到研究。重点一直放在这些化合物作为治疗结核病和其他疾病的潜在治疗方法的设计、合成和生物学评价上。一些衍生物已显示出对结核分枝杆菌甚至某些原生动物寄生虫的活性,表明具有广泛的潜在治疗应用(Huang et al., 2009).

环境检测和分析

在环境科学中,重点是开发用于检测和分析水基质中苯并噻唑衍生物的方法。已经开发出一种用于同时测定包括 2-甲基衍生物在内的苯并噻唑的改进选择性方法,该方法用于地表、城市和工业废水,证明了这些化合物的环境持久性和潜在影响(Carpinteiro et al., 2012).

光谱特性

已经研究了溴取代对苯并噻唑光谱性质的影响,结果表明卤代衍生物表现出蓝移电子吸收和荧光发射最大值。这项研究为基于苯并噻唑结构的荧光团的设计提供了见解,该荧光团在生物成像和分子探针中具有潜在应用(Misawa et al., 2019).

合成方法

已经开发出苯并噻唑衍生物的创新合成方法,包括环境友好的方法和一步法策略,这些方法为这些化合物提供了高效且可持续的途径。这些方法突出了为改善苯并噻唑衍生物的合成而进行的持续努力,这些衍生物在各个科学和工业领域具有潜在应用(Khatun et al., 2012).

安全和危害

未来方向

Benzothiazole derivatives, including 2-Bromo-7-methylbenzothiazole, have shown potential in the field of medicinal chemistry. Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds highlight the potential of these compounds in the development of new therapeutics . Furthermore, the design, synthesis, and mode of action of novel benzothiazole derivatives as BCL-2 inhibitors have been explored, indicating a promising future direction .

作用机制

Target of Action

2-Bromo-7-methylbenzo[d]thiazole, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with their targets, leading to various changes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication.

Biochemical Pathways

Thiazole derivatives, including 2-Bromo-7-methylbenzo[d]thiazole, can affect various biochemical pathways. For instance, they can inhibit quorum sensing pathways in bacteria, affecting nutrient availability, defense mechanisms, and host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

2-bromo-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUMYNISVUZNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)

![Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B3262853.png)

![Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene](/img/structure/B3262858.png)